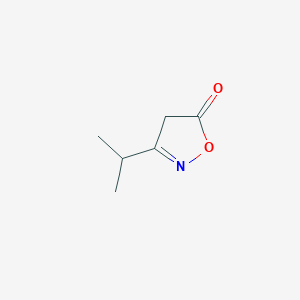

3-isopropylisoxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isopropylisoxazol-5(4H)-one is an organic compound with the molecular formula C6H9NO It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-oxo-4-methylpentanenitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in water at temperatures ranging from 0 to 50°C for about 2.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Isopropylisoxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Aplicaciones Científicas De Investigación

Synthesis of 3-Isopropylisoxazol-5(4H)-one

The synthesis of isoxazole derivatives, including this compound, typically involves multicomponent reactions. A notable method includes the three-component cyclocondensation of aryl aldehydes with hydroxylamine hydrochloride and β-ketoesters, utilizing potassium 2,5-dioxoimidazolidin-1-ide as a catalyst. This approach has demonstrated high yields and efficiency in green reaction media .

Additionally, advances in nanocomposite catalysts have facilitated the synthesis of isoxazoles under environmentally friendly conditions, highlighting the versatility and accessibility of these compounds for further research and application .

Biological Activities

This compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

- Anticancer Properties: Research has indicated that isoxazole derivatives can inhibit androgen receptor signaling in prostate cancer cell lines (LNCaP and LAPC-4). The interaction with CYP17A1 and the androgen receptor suggests potential use in hormone-related cancers .

- Antimicrobial Activity: Isoxazole derivatives have been tested against various bacterial strains, demonstrating effective antimicrobial properties. For instance, compounds derived from isoxazoles showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory potential of isoxazole derivatives, contributing to their therapeutic profile in treating inflammatory diseases .

Pharmacological Potential

The unique structural features of this compound allow it to serve as a scaffold for designing new drugs. Its pharmacological activities include:

- Antimycobacterial Activity: Isoxazole derivatives have shown promise in combating Mycobacterium tuberculosis, suggesting their potential role in developing new anti-tuberculosis agents .

- Neuroprotective Effects: Preliminary studies indicate that certain isoxazole compounds may protect neuronal cells from oxidative stress, pointing towards applications in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of isoxazole derivatives:

These studies illustrate the compound's versatility and highlight its potential across various therapeutic areas.

Mecanismo De Acción

The mechanism of action of 3-isopropylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Isopropylisoxazol-5-amine

- 3-Isopropylisoxazol-5-ylmethylamine

- 3-Isopropylisoxazol-5-ylmethanamine

Uniqueness

3-Isopropylisoxazol-5(4H)-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and versatility in chemical reactions.

Actividad Biológica

3-Isopropylisoxazol-5(4H)-one is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

This compound has a unique structural framework that enhances its reactivity and biological activity. The isoxazole ring system contributes to its interaction with various biological targets, making it a valuable compound in pharmacological research.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes. It has been shown to interact with the active sites of various enzymes, disrupting normal biological functions. Notably, it acts as an inhibitor of the enzyme CYP17A1, which is crucial in steroid biosynthesis.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on human microsomal 17β-hydroxylase/C17,20-lyase with an IC50 value of 59 nM and competitive inhibition of 5α-reductase with an IC50 value of 33 nM . This suggests its potential as a therapeutic agent in conditions influenced by androgen signaling, such as prostate cancer.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

| Activity | Mechanism | IC50 Value | Target |

|---|---|---|---|

| Inhibition of CYP17A1 | Non-competitive inhibition | 59 nM | Steroid biosynthesis |

| Inhibition of 5α-reductase | Competitive inhibition | 33 nM | Androgen metabolism |

| Antiproliferative activity | Suppression of androgen receptor signaling | - | Prostate cancer cell lines |

Study on Isoxazolyl Steroids

In a study involving isoxazolyl steroids, derivatives containing the isoxazole fragment displayed significant inhibition of androgen receptor activity in prostate cancer cell lines (LNCaP and LAPC-4). The compound demonstrated a reduction in transcriptional activity and protein levels of the androgen receptor, indicating its potential for therapeutic use against prostate cancer .

Synthesis and Evaluation

A series of derivatives were synthesized to evaluate their biological activities. These compounds were tested for their effects on CYP17A1 activity and downstream androgen receptor signaling. The results indicated that certain derivatives not only inhibited enzyme activity but also showed reasonable antiproliferative effects against cancer cell lines .

Applications in Research and Industry

This compound has applications beyond oncology. Its role as an intermediate in organic synthesis is notable, particularly in the development of agrochemicals and materials science. Furthermore, its potential use as a biochemical probe allows for deeper investigations into enzyme mechanisms and cellular pathways.

Propiedades

IUPAC Name |

3-propan-2-yl-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOSWXTUREPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.